molecular formula C18H25NO6 B1680556 Retrorsine CAS No. 480-54-6

Retrorsine

Cat. No. B1680556
CAS RN: 480-54-6
M. Wt: 351.4 g/mol
InChI Key: BCJMNZRQJAVDLD-CQRYIUNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Retrorsine is a naturally occurring toxic pyrrolizidine alkaloid . It can bind with DNA and inhibits the proliferative capacity of hepatocytes . Retrorsine can be used for the research of hepatocellular injury .


Synthesis Analysis

Retrosynthetic analysis is a technique for solving problems in the planning of organic syntheses. This is achieved by transforming a target molecule into simpler precursor structures regardless of any potential reactivity/interaction with reagents . An extension of the Molecular Transformer model combined with a hyper-graph exploration strategy has been used for automatic retrosynthesis route planning without human intervention .


Molecular Structure Analysis

The molecular formula of Retrorsine is C18H25NO6 . Its average mass is 351.394 Da and its monoisotopic mass is 351.168182 Da . It has double-bond stereo and 4 of 4 defined stereocentres .


Chemical Reactions Analysis

Retrosynthetic analysis is a technique for solving problems in the planning of organic syntheses. This is achieved by transforming a target molecule into simpler precursor structures regardless of any potential reactivity/interaction with reagents . The design of efficient synthetic routes for a given target (retrosynthesis) is arguably one of the most complex problems .

Scientific Research Applications

Investigation of Pyrrole-DNA and Pyrrole-Protein Adducts

  • Summary of Application: Retrorsine, a hepatotoxic pyrrolizidine alkaloid, is used to study the correlations among the PA-derived liver DNA adducts, liver protein adducts, and serum protein adducts in retrorsine-treated mice under different dosage regimens .
  • Methods of Application: Retrorsine is administered to mice under different dosage regimens. The liver DNA adducts, liver protein adducts, and serum protein adducts are then studied .
  • Results: The results showed positive correlations among these adducts. Serum pyrrole-protein adducts were more accessible and present in higher abundance, and thus could be used as a suitable surrogate biomarker for pyrrole-DNA adducts to indicate the genetic or carcinogenic risk posed by retrorsine .

Predicting Liver Toxicity in Mouse and Rat

  • Summary of Application: A physiologically based toxicokinetic (PBTK) model of retrorsine was developed for mouse and rat to predict liver toxicity .
  • Methods of Application: The PBTK model was calibrated with kinetic data from available mouse and rat studies using maximum likelihood estimation .
  • Results: The developed model allowed to translate in vitro liver toxicity data of retrorsine to in vivo dose-response data. Resulting benchmark dose confidence intervals (mg/kg bodyweight) are 24.1–88.5 in mice and 79.9–104 in rats for acute liver toxicity after oral retrorsine intake .

Maternal-Fetal Disposition and Metabolism

  • Summary of Application: Retrorsine is used to study its disposition and metabolism in pregnant rats .
  • Methods of Application: The details of the methods of application or experimental procedures are not provided in the search results .
  • Results: The results or outcomes obtained are not provided in the search results .

Influence on Rat Liver Regeneration

  • Summary of Application: Retrorsine, a naturally occurring pyrrolizidine alkaloid, is used to study its influence on cell cycle progression in the regenerating liver lobes of rats after portal branch ligation (PBL) .
  • Methods of Application: The study was conducted using a portal branch ligation model. The liver weight, protein and DNA contents, DNA synthesis (50-bromodeoxyuridine (BrdU) incorporation) and cellular levels of Cyclin E, CDK-2, CDK-4 and proliferating cell nuclear antigen (PCNA) were assessed before and 24, 48, 72 and 168 h after PBL .
  • Results: The results showed that retrorsine impairs liver regeneration in the PBL model not only by an S or G2/M phase block, but also by a block located before the G1/S transition of the cell cycle .

Toxicokinetic and Bioavailability Studies

  • Summary of Application: Retrorsine is used in toxicokinetic and bioavailability studies in mice .
  • Methods of Application: The details of the methods of application or experimental procedures are not provided in the search results .
  • Results: The results or outcomes obtained are not provided in the search results .

Influence on Rat Liver Regeneration

  • Summary of Application: Retrorsine, a naturally occurring pyrrolizidine alkaloid, is used to study its influence on cell cycle progression in the regenerating liver lobes of rats after portal branch ligation (PBL) .
  • Methods of Application: The study was conducted using a portal branch ligation model. The liver weight, protein and DNA contents, DNA synthesis (50-bromodeoxyuridine (BrdU) incorporation) and cellular levels of Cyclin E, CDK-2, CDK-4 and proliferating cell nuclear antigen (PCNA) were assessed before and 24, 48, 72 and 168 h after PBL .
  • Results: The results showed that retrorsine impairs liver regeneration in the PBL model not only by an S or G2/M phase block, but also by a block located before the G1/S transition of the cell cycle .

Toxicokinetic and Bioavailability Studies

  • Summary of Application: Retrorsine is used in toxicokinetic and bioavailability studies in mice .
  • Methods of Application: The details of the methods of application or experimental procedures are not provided in the search results .
  • Results: The results or outcomes obtained are not provided in the search results .

Safety And Hazards

For safety and hazards information, please refer to the Safety Data Sheets of Retrorsine .

Future Directions

Studies have shown that hepatic progenitors are labeled in newborn rats suggesting future directions for in vivo lineage studies .

properties

IUPAC Name

(1R,4Z,6R,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-3-12-8-11(2)18(23,10-20)17(22)24-9-13-4-6-19-7-5-14(15(13)19)25-16(12)21/h3-4,11,14-15,20,23H,5-10H2,1-2H3/b12-3-/t11-,14-,15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJMNZRQJAVDLD-CQRYIUNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/C[C@H]([C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

36168-23-7 (hydrochloride)
Record name Retrorsine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6021242
Record name Retrorsine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in chloroform; slightly soluble in acetone, ethanol, water, Practically insoluble in ether., In water, 3.08X10+4 mg/L @ 25 °C /Estimated/
Record name RETRORSINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3530
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1.9X10-14 mm Hg @ 25 °C /Estimated/
Record name RETRORSINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3530
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The dehydropyrrolizine metabolites...react with water, DNA, and other cell components in vitro, and are cytotoxic. The bioactivation is mediated by a c-oxygenation, a reaction which proceeds very slowly in microsomes from neonates but which increases rapidly in microsomes obtained up to 5 days after birth., Intragastric admin of 7 mg/kg retrorsine inhibited incorporation of labeled amino acids into rat liver and plasma proteins in vivo. The toxin affected the liver ribosomal aggregates, causing increases in proportion of monomers plus dimers. Incorporation of orotate into liver nuclear RNA was inhibited 1 hr after admin., Two procedures were used to study the role of liver glutathione in acute toxicity of retrorsine in rats. Glutathione levels in rats were increased to about double that of controls by cysteine and to about 25% that of control by 2-chloroethanol. Acute LD50 of retrorsine (42 mg/kg) to rats is increased by pretreatment with cysteine to 83 mg/kg and decreased by pretreatment with 2-chloroethanol to 23 mg/kg. Two hr after admin of retrorsine (60 mg/kg) the levels of pyrrolic metabolites in the livers of animals pretreated with cysteine or c-chloroethanol are, respectively, about 60% and 200% those of rats given no pretreatment. By 24 hr, the glutathione concentration in livers of retrorsine-dosed rats is higher than those of corresponding controls. Treatment of rats with retrorsine (60 mg/kg) causes a fall in liver concentration of cytochrome p-450, 24 hr after dosing. This loss of cytochrome p-450 is increased in rats pretreated with chloroethanol., The activation of the alkaloids by mixed-function oxidases leads to pyrrolic dehydro-alkaloids which are reactive alkylating agents. The liver necrosis results from binding of the metabolites with the liver cell. Some metabolites are released into the circulation and are believed to pass beyond the liver to the lung causing vascular lesions. The pyrrolic metabolites are cytotoxic and act on the hepatocytes and on the endothelium of blood vessels of the liver and lung. /pyrrolizidine alkaloids/
Record name RETRORSINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3530
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Retrorsine

Color/Form

Colorless prisms

CAS RN

480-54-6
Record name Retrorsine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Retrorsine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Retrorsine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RETRORSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ86XWL8IY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name RETRORSINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3530
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

212 °C
Record name RETRORSINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3530
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Retrorsine
Reactant of Route 2
Retrorsine
Reactant of Route 3
Retrorsine
Reactant of Route 4
Retrorsine
Reactant of Route 5
Retrorsine
Reactant of Route 6
Retrorsine

Citations

For This Compound
4,020
Citations
CC Yan, RA Cooper, RJ Huxtable - Toxicology and applied pharmacology, 1995 - Elsevier
Despite their similarity in structure, pyrrolizidine alkaloids (PAs) vary in their LD50s and in the organs in which toxicity is expressed. We have examined whether there are differences in …
Number of citations: 35 www.sciencedirect.com
H Stoeckli-Evans - … Section B: Structural Crystallography and Crystal …, 1979 - scripts.iucr.org
… The geometry of retrorsine is similar to that of jacobine and swazine. Structural features of interest are: (a) The pyrrolizidine nucleus exists in the exo- puckered form (Bull et al., 1968) …
Number of citations: 15 scripts.iucr.org
E Laconi, R Oren, DK Mukhopadhyay, E Hurston… - The American journal of …, 1998 - Elsevier
… receiving retrorsine and … retrorsine; and 4) animals receiving retrorsine, partial hepatectomy, and cell transplantation. Controls consisted of untreated rats and rats treated with retrorsine …
Number of citations: 428 www.sciencedirect.com
GJ Gordon, WB Coleman, DC Hixson… - The American journal of …, 2000 - Elsevier
… In retrorsine-induced hepatocellular injury the capacity of … Nevertheless, retrorsine-exposed rats can replace their entire … progenitor cells observed in the retrorsine model reflect a novel …
Number of citations: 251 www.sciencedirect.com
H Maeda, Y Ota, Y Wang, K Ramachandran… - Springerplus, 2013 - Springer
Purpose Retrorsine selectively inhibits hepatocyte proliferation and following liver injury evokes small hepatocyte-like progenitor cells. The aim of this study is to find out whether …
Number of citations: 119 link.springer.com
DH Best, WB Coleman - Journal of hepatology, 2007 - Elsevier
… randomized into retrorsine treatment (n = 76) and control (n = 110) groups at the outset of the experiment. Rats in the retrorsine treatment group received two treatments of retrorsine (30 …
Number of citations: 46 www.sciencedirect.com
M Tu, L Li, H Lei, Z Ma, Z Chen, S Sun, S Xu, H Zhou… - Toxicology, 2014 - Elsevier
Retrorsine (RTS) is a hepatotoxic pyrrolizidine alkaloid present in plants of the Senecio genus. The present study is aimed at clarifying the role of organic cation transporters (OCTs) in …
Number of citations: 40 www.sciencedirect.com
SJ Hasal, Y Sun, CC Yan, K Brendel… - Taurine 3: Cellular and …, 2013 - books.google.com
… Retrorsine is hepatotoxic only after bioactivation to the dehydroalkaloid, dehydroretrorsine. Dehydroretrorsine … of taurine on the toxicity of the PA retrorsine in precision-cut rat liver slices. …
Number of citations: 0 books.google.com
G Lin, IP Nnane, TY Cheng - Toxicon, 1999 - Elsevier
… A single dose pretreatment with GL or GA prior to retrorsine challenge did not show … prior to retrorsine exposure, the elevated serum GOT and GPT levels induced by retrorsine were …
Number of citations: 109 www.sciencedirect.com
GJ Gordon, WB Coleman, JW Grisham - The American journal of pathology, 2000 - Elsevier
… livers after retrorsine exposure. The resistance of SHPCs to the mitoinhibitory effects of retrorsine may be directly related to a lack of CYP enzymes required to metabolize retrorsine to its …
Number of citations: 166 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.